molecular formula C8H11ClN2O B1285892 4-(Aminomethyl)benzamide hydrochloride CAS No. 20188-40-3

4-(Aminomethyl)benzamide hydrochloride

Cat. No. B1285892
CAS RN: 20188-40-3
M. Wt: 186.64 g/mol
InChI Key: USVXRQYPUIDTSZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is sold by Sigma-Aldrich .


Synthesis Analysis

Benzamides, including 4-(Aminomethyl)benzamide hydrochloride, can be synthesized through the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The SMILES string for 4-(Aminomethyl)benzamide hydrochloride is Cl.NCc1ccc(cc1)C(N)=O . This provides a textual representation of the compound’s structure.


Chemical Reactions Analysis

The synthesis of benzamides, such as 4-(Aminomethyl)benzamide hydrochloride, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

4-(Aminomethyl)benzamide hydrochloride has a molecular weight of 186.64 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antioxidant Activity

4-(Aminomethyl)benzamide hydrochloride: has been studied for its potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to cell damage and various diseases. The compound’s ability to scavenge free radicals, chelate metal ions, and act as a total antioxidant makes it a candidate for further research in developing treatments for conditions caused by oxidative stress .

Antibacterial Applications

Research has indicated that benzamide derivatives, including 4-(Aminomethyl)benzamide hydrochloride , exhibit antibacterial activity. This application is significant in the medical field, particularly in the development of new antibiotics to combat resistant bacterial strains. The compound’s effectiveness against both gram-positive and gram-negative bacteria highlights its potential as a broad-spectrum antibacterial agent .

Anti-inflammatory Properties

The anti-inflammatory properties of benzamide derivatives are well-documented4-(Aminomethyl)benzamide hydrochloride could be used in the synthesis of compounds that alleviate inflammation, which is a common symptom in many diseases, including arthritis and other autoimmune disorders .

Cancer Treatment Research

Benzamides have shown promise in cancer treatment research due to their ability to inhibit tumor growth and proliferation4-(Aminomethyl)benzamide hydrochloride may serve as a precursor or a component in the synthesis of anti-tumor drugs, contributing to the development of novel cancer therapies .

Drug Discovery and Development

The flexible structure of 4-(Aminomethyl)benzamide hydrochloride makes it a valuable linker in drug molecules. Its use in drug discovery has been explored, particularly in the design of molecules with favorable geometries for binding to specific biological targets, such as mutant proteins in certain diseases .

Industrial Applications

Beyond medical and pharmaceutical applications, benzamide derivatives are used in various industrial sectors4-(Aminomethyl)benzamide hydrochloride could potentially be utilized in the plastic and rubber industry, paper industry, and even in agriculture, due to its chemical properties and reactivity .

Synthesis of Natural Products

Benzamide derivatives are found in many natural products4-(Aminomethyl)benzamide hydrochloride can be used in the synthesis of complex natural compounds, which have diverse applications ranging from flavoring agents to pharmaceuticals .

Neurological Research

Compounds like 4-(Aminomethyl)benzamide hydrochloride have been associated with the treatment of neurological conditions such as juvenile hyperactivity. Its role in the synthesis of drugs targeting neurological pathways could open up new avenues for treating various mental health disorders .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-(Aminomethyl)benzamide hydrochloride . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-(aminomethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVXRQYPUIDTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585805
Record name 4-(Aminomethyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)benzamide hydrochloride

CAS RN

20188-40-3
Record name 4-(Aminomethyl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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